1-(2-fluorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine
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Overview
Description
1-(2-fluorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a synthetic organic compound characterized by the presence of both fluorophenyl and methoxyphenyl sulfonyl groups attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine typically involves multi-step organic reactions. One common method includes the sulfonylation of azetidine with 2-fluorophenylsulfonyl chloride and 4-methoxyphenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-fluorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols can replace the sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of substituted azetidine derivatives with new functional groups.
Scientific Research Applications
1-(2-fluorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and selectivity towards specific targets, leading to its biological effects.
Comparison with Similar Compounds
- 1-((2-Chlorophenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine
- 1-((2-Bromophenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine
- 1-((2-Methylphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine
Comparison: 1-(2-fluorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets compared to its chloro, bromo, or methyl analogs.
Properties
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-3-(4-methoxyphenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO5S2/c1-23-12-6-8-13(9-7-12)24(19,20)14-10-18(11-14)25(21,22)16-5-3-2-4-15(16)17/h2-9,14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXBVYOBBARKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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